1H-Imidazole, 1-(2-methylphenyl)-4-nitro- 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Brand Name: Vulcanchem
CAS No.: 135307-51-6
VCID: VC8372229
InChI: InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3
SMILES: CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-]
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol

1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

CAS No.: 135307-51-6

Cat. No.: VC8372229

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- - 135307-51-6

Specification

CAS No. 135307-51-6
Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
IUPAC Name 1-(2-methylphenyl)-4-nitroimidazole
Standard InChI InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3
Standard InChI Key CIQJUXNZDPOIJQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1H-imidazole, 1-(2-methylphenyl)-4-nitro- is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The imidazole core consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). Substituents include a nitro group (-NO₂) at the 4-position and a 2-methylphenyl group at the 1-position.

Key Structural Features:

  • Aromatic System: The imidazole ring contributes to planarity and resonance stabilization, while the nitro group enhances electron-withdrawing effects, influencing reactivity .

  • Stereoelectronic Effects: The nitro group at C4 directs electrophilic substitution to the C5 position, as observed in related 4-nitroimidazoles .

  • Crystal Packing: Analogous compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, exhibit intermolecular C–H···O/N hydrogen bonds, forming layered networks .

Table 1: Comparative Molecular Data for Nitroimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
1H-Imidazole, 1-(2-methylphenyl)-4-nitro-C₁₀H₉N₃O₂203.20~1.45 (estimated)~400 (estimated)
1-(2-Chloroethyl)-2-methyl-4-nitroimidazole C₆H₈ClN₃O₂189.60N/AN/A
2-Methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole C₇H₉N₃O₃183.171.59395.5

Synthesis and Regioselective Alkylation

The synthesis of 1-alkyl-4-nitroimidazoles typically involves nucleophilic substitution or alkylation reactions. For 1-(2-methylphenyl)-4-nitro-1H-imidazole, a plausible route adapts methods from Skupin et al. and Hakmaoui et al. :

Procedure Overview:

  • Substrate Preparation: 4-Nitroimidazole is dissolved in a polar aprotic solvent (e.g., DMSO or DMF).

  • Base Activation: Potassium carbonate (K₂CO₃) deprotonates the imidazole at N1, enhancing nucleophilicity.

  • Alkylation: 2-Methylbenzyl bromide or chloride is added dropwise, facilitating N1-alkylation.

  • Workup: The mixture is quenched in ice-water, extracted with ethyl acetate, and purified via column chromatography .

Key Challenges:

  • Competing alkylation at N3 can occur, but regioselectivity is achieved by steric hindrance from the 2-methylphenyl group .

  • Solvent choice (e.g., DMSO vs. CH₃CN) impacts reaction kinetics and yield .

Physicochemical Characteristics

While experimental data specific to this compound is sparse, properties can be inferred from analogues:

Thermal Stability:

  • The nitro group introduces thermal instability, with decomposition likely above 250°C. Similar compounds exhibit flash points near 193°C .

Solubility:

  • Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate.

Spectroscopic Data:

  • IR: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR: In deuterated DMSO, H2 and H5 protons on the imidazole ring resonate at δ 7.8–8.2 ppm .

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